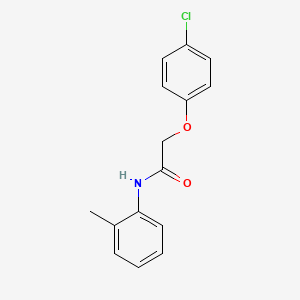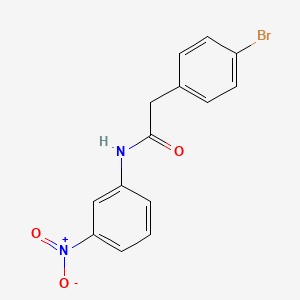
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide, also known as PMA-2, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been studied for its potential applications in scientific research.
作用機序
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide acts as a partial agonist at the serotonin receptor, which means that it can activate the receptor to a certain extent but not fully. It also acts as an inhibitor of the reuptake of serotonin, which means that it can increase the levels of serotonin in the brain. This mechanism of action is similar to that of other antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).
Biochemical and Physiological Effects:
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood, appetite, and sleep. It has also been shown to increase the levels of norepinephrine, which is a neurotransmitter that is involved in the regulation of attention and arousal. N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the advantages of using N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide in lab experiments is that it has a high affinity for the serotonin receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, appetite, and sleep. However, one of the limitations of using N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide in lab experiments is that it is a synthetic compound that may have different effects than natural compounds found in the body.
将来の方向性
There are several future directions for the study of N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide. One direction is to further explore its potential applications in the treatment of depression, anxiety, and other mood disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system, which is involved in the regulation of learning and memory. Additionally, future studies could investigate the potential side effects of N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide and ways to mitigate these effects.
Conclusion:
In conclusion, N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for the serotonin receptor and has been shown to have anxiolytic and antidepressant effects in animal models. While there are advantages to using N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide in lab experiments, there are also limitations, and further research is needed to fully understand its potential applications and side effects.
合成法
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide can be synthesized by a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using sodium borohydride to form 2,5-dimethoxyphenyl-2-nitropropane. The final step involves the reaction of this compound with acetic anhydride to form N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide.
科学的研究の応用
N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. N,N'-(2,5-dimethoxy-1,4-phenylene)diacetamide has also been studied for its potential applications in the treatment of depression, anxiety, and other mood disorders.
特性
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(15)13-9-5-12(18-4)10(14-8(2)16)6-11(9)17-3/h5-6H,1-4H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTYVYUGZUTUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5303668 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5783686.png)

![N-[3-allyl-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B5783689.png)

![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)


![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)

![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)
